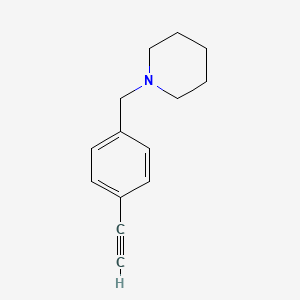

1-(4-Ethynylbenzyl)piperidine

Description

1-(4-Ethynylbenzyl)piperidine is a piperidine derivative featuring a 4-ethynylbenzyl substituent. Piperidine, a six-membered heterocyclic amine, is a common scaffold in medicinal chemistry due to its conformational flexibility and ability to engage in hydrogen bonding. The ethynylbenzyl group introduces a rigid, linear alkyne moiety conjugated with an aromatic ring, which may enhance π-π stacking interactions in biological targets while modulating electronic properties.

Properties

IUPAC Name |

1-[(4-ethynylphenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N/c1-2-13-6-8-14(9-7-13)12-15-10-4-3-5-11-15/h1,6-9H,3-5,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGQATIPUIVKDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethynylbenzyl)piperidine typically involves the reaction of piperidine with 4-ethynylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynylbenzyl)piperidine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

Oxidation: Formation of 4-(1-oxoethyl)benzylpiperidine.

Reduction: Formation of 1-(4-ethylbenzyl)piperidine.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethynylbenzyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Ethynylbenzyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Differences :

- Substituent : The 3-phenylbutyl chain introduces a flexible alkyl spacer between the piperidine and phenyl group, contrasting with the rigid ethynyl linker in 1-(4-Ethynylbenzyl)piperidine.

- Binding Interactions : In Sigma-1 receptor (S1R) ligands, the 3-phenylbutyl group adopts orientations that maintain salt bridges with Glu172 but diverge in hydrophobic cavity occupancy depending on substituent size (e.g., compounds 37, 62, 66 in Table 2 of ). Larger hydrophobic groups at position 4 of piperidine enhance binding in extended cavities .

Phencyclidine (PCP) and BTCP Analogs

PCP (1-(1-Phenylcyclohexyl)piperidine) :

BTCP (1-(1-Benzo[b]thiophen-2-yl-cyclohexyl)piperidine) :

- Substituent : A benzo[b]thiophene-cyclohexyl group, enhancing aromaticity and bulk.

- Activity: BTCP inhibits Trypanosoma cruzi Trypanothione Reductase (TryR) but shows lower potency than ethynyl-containing analogs due to steric hindrance .

1-Benzylpiperidine Derivatives

1-Benzyl-4-[2-(N-Benzoylamino)ethyl]piperidine:

- Substituent: A benzyl group with a benzoylaminoethyl side chain.

- Activity : Demonstrates potent anti-acetylcholinesterase (AChE) activity (IC50 = 0.56 nM) due to hydrophobic interactions and basic piperidine nitrogen .

- Comparison : The ethynyl group in this compound may reduce basicity compared to benzyl derivatives, altering target engagement.

1-(4-Chlorophenyl)piperidine-2,6-dione :

- Substituent : A 4-chlorophenyl group and dione rings.

- Application : Precursor for glutarimides; chlorophenyl enhances electron-withdrawing effects .

Natural Piperidine Amides from Piper nigrum

Examples :

- 1-[1-Oxo-3-(3,4-methylenedioxyphenyl)-2Z-propenyl]-piperidine : Features a propenyl-linked methylenedioxyphenyl group.

- Nigramides A–S : Dimeric amides with complex cyclohexenyl or cyclobutane cores .

Comparison : Natural amides prioritize hydrogen bonding and lipophilicity for bioactivity (e.g., sleep improvement), whereas synthetic ethynylbenzyl derivatives may leverage π-π stacking for target specificity.

Pharmacophore and Binding Interactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.